An In-depth Technical Guide to the Mechanism of Action of J-113397 on Nociceptin/Orphanin FQ (NOP) Receptors
An In-depth Technical Guide to the Mechanism of Action of J-113397 on Nociceptin/Orphanin FQ (NOP) Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
J-113397, or 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2][3] This G protein-coupled receptor (GPCR) is the fourth member of the opioid receptor family and is implicated in a wide array of physiological processes, including pain modulation, mood, and motor control.[3][4] J-113397 exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ, thereby inhibiting the receptor's downstream signaling cascades. This guide provides a detailed examination of its binding profile, mechanism of action, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways.
Binding Profile and Selectivity
J-113397 exhibits a high binding affinity for the human NOP receptor with remarkable selectivity over the classical opioid receptors (μ, δ, and κ). This high selectivity makes it an invaluable pharmacological tool for elucidating the specific physiological roles of the N/OFQ-NOP system.[2]
Data Presentation: Binding Affinity
The binding affinities (Ki) of J-113397 for various opioid receptors are summarized below. The data clearly illustrates its potent and selective nature for the NOP receptor.
| Receptor Target | Species | Ki (nM) | Selectivity (fold) vs. NOP | Reference |
| NOP (ORL1) | Human | 1.8 ± 0.24 | - | [1][2] |
| NOP (ORL1) | Mouse | 1.1 | - | [2] |
| μ-Opioid (MOP) | Human | 1000 ± 160 | ~555 | [1][2] |
| κ-Opioid (KOP) | Human | 640 ± 87 | ~355 | [1][2] |
| δ-Opioid (DOP) | Human | >10,000 | >5555 | [1][2] |
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of J-113397 is competitive antagonism at the NOP receptor. It binds to the receptor at the same site as the endogenous agonist N/OFQ but does not activate it. Consequently, it blocks the intracellular signaling events that are normally triggered by N/OFQ binding.[2]
Inhibition of G-Protein Coupling
The NOP receptor is coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5] Agonist binding typically promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα from the Gβγ dimer and subsequent downstream signaling. J-113397 inhibits this initial step. Functional assays demonstrate that J-113397 dose-dependently inhibits N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.[1] Crucially, J-113397 shows no agonist activity on its own, meaning it does not stimulate [³⁵S]GTPγS binding in the absence of an agonist.[1][2][3]
Modulation of Downstream Signaling Pathways
By blocking G-protein activation, J-113397 prevents the downstream signaling cascades initiated by the NOP receptor. These include:
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Inhibition of Adenylyl Cyclase: NOP receptor activation via the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] J-113397 blocks this N/OFQ-mediated inhibition.
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Modulation of Ion Channels: The Gβγ subunit released upon NOP activation modulates various ion channels, leading to neuronal hyperpolarization. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (N- and P/Q-type).[5][7][8] As an antagonist, J-113397 prevents these effects.
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MAPK Pathway Activation: NOP receptor activation has been shown to stimulate all three major mitogen-activated protein kinase (MAPK) pathways: ERK1/2, p38 MAPK, and JNK.[9][10][11] J-113397 blocks these agonist-induced activations.
Data Presentation: Functional Activity
The functional potency of J-113397 is demonstrated by its IC₅₀ values in assays measuring G-protein activation and cAMP accumulation.
| Functional Assay | Cell Line | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO-ORL1 | IC₅₀ | 5.3 | [1][2] |
| cAMP Accumulation | CHO-ORL1 | pA₂ | 8.74 (Schild analysis) | [2] |
Mandatory Visualizations
Signaling Pathway of NOP Receptor and J-113397 Antagonism
Caption: NOP receptor signaling cascade and the inhibitory action of J-113397.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for determining antagonist activity using a [³⁵S]GTPγS binding assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of J-113397 for the NOP receptor.
-
Materials:
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Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hORL1).
-
Radioligand: A high-affinity NOP receptor ligand, such as [³H]N/OFQ or [³H]UFP-101.[12]
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Test Compound: J-113397 at varying concentrations.
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Non-specific binding control: A high concentration of unlabeled N/OFQ (e.g., 1 μM).[12]
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Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
-
Procedure:
-
In assay tubes, combine cell membranes (20-40 µg protein), radioligand at a concentration near its Kd (e.g., ~0.8 nM), and varying concentrations of J-113397.[12]
-
For total binding, omit J-113397. For non-specific binding, add a saturating concentration of unlabeled N/OFQ.
-
Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[12]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of J-113397 concentration.
-
Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
-
Materials:
-
Cell membranes expressing the NOP receptor (e.g., CHO-ORL1).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: N/OFQ.
-
Antagonist: J-113397 at varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30-100 µM GDP, pH 7.4.
-
-
Procedure:
-
Pre-incubate membranes with varying concentrations of J-113397.
-
Add a fixed, sub-maximal concentration of the agonist N/OFQ.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration, as described for the radioligand binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis:
-
Data are expressed as the percentage of stimulation over basal levels (binding in the absence of agonist).
-
Plot the percentage of agonist-stimulated binding against the logarithm of J-113397 concentration.
-
Determine the IC₅₀ value, which represents the concentration of J-113397 required to inhibit 50% of the N/OFQ-stimulated response.
-
cAMP Accumulation Assay
This assay quantifies the ability of J-113397 to block the agonist-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the NOP receptor (e.g., CHO-ORL1).
-
Adenylyl cyclase stimulator: Forskolin.
-
Agonist: N/OFQ.
-
Antagonist: J-113397.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate cells with the phosphodiesterase inhibitor and varying concentrations of J-113397.
-
Add a fixed concentration of N/OFQ.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis:
-
Construct dose-response curves for N/OFQ in the absence and presence of fixed concentrations of J-113397.
-
The parallel rightward shift in the N/OFQ dose-response curve in the presence of J-113397 is indicative of competitive antagonism.
-
Perform a Schild plot analysis to determine the pA₂ value, which is a measure of the antagonist's potency.[2]
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Conclusion
J-113397 is a highly potent and selective competitive antagonist of the NOP receptor. Its mechanism of action is centered on blocking the binding of the endogenous agonist N/OFQ, thereby preventing G-protein coupling and the subsequent inhibition of adenylyl cyclase and modulation of critical ion channels and MAPK pathways. The extensive in vitro characterization, supported by the detailed experimental protocols outlined herein, solidifies its role as a cornerstone tool for investigating the complex biology of the N/OFQ-NOP system and as a lead compound in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. iris.unife.it [iris.unife.it]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
